molecular formula C23H20N2O2S B377586 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine CAS No. 299418-79-4

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine

Cat. No.: B377586
CAS No.: 299418-79-4
M. Wt: 388.5g/mol
InChI Key: BOJTXPXBSLEUBC-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine is a complex organic compound characterized by the presence of a thiazole ring, a phenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethomorph: A fungicide with a similar structural motif.

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group.

Uniqueness

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine is unique due to its specific combination of functional groups and the presence of the thiazole ring

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-26-21-14-13-17(15-22(21)27-2)20-16-28-23(24-18-9-5-3-6-10-18)25(20)19-11-7-4-8-12-19/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJTXPXBSLEUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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